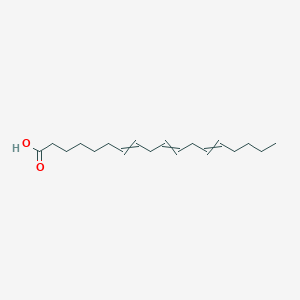
Cbz-Phe-His-N3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-Phe-His-N3, also known as carboxybenzyl-phenylalanine-histidine-azide, is a synthetic peptide derivative. It is commonly used in peptide synthesis and serves as a building block for more complex peptide structures. The carboxybenzyl (Cbz) group is a protecting group for the amino group, which helps in preventing unwanted side reactions during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Phe-His-N3 typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the carboxybenzyl (Cbz) group.
Coupling with Histidine: The protected phenylalanine is then coupled with histidine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated peptide synthesizers can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Cbz-Phe-His-N3 undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Coupling Reactions: The peptide can be further extended by coupling with other amino acids or peptides using coupling agents like DCC or EDC.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H2
Substitution: NaN3, PPh3
Coupling: DCC, EDC
Major Products Formed
Deprotected Peptide: Removal of the Cbz group yields the free amine form of the peptide.
Extended Peptides: Coupling reactions result in longer peptide chains.
Aplicaciones Científicas De Investigación
Cbz-Phe-His-N3 has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of more complex peptides and proteins.
Bioconjugation: The azide group allows for click chemistry reactions, enabling the conjugation of the peptide to various biomolecules.
Drug Delivery: The peptide can be incorporated into drug delivery systems, enhancing the stability and targeting of therapeutic agents.
Biomaterials: It is used in the development of peptide-based hydrogels for tissue engineering and regenerative medicine.
Mecanismo De Acción
The mechanism of action of Cbz-Phe-His-N3 primarily involves its role as a protected peptide intermediate. The Cbz group protects the amino group during synthesis, preventing unwanted side reactions. The azide group allows for further functionalization through click chemistry reactions . The peptide can interact with various molecular targets, depending on its sequence and modifications.
Comparación Con Compuestos Similares
Similar Compounds
Cbz-Phe-His-Leu: Another protected peptide with similar applications in peptide synthesis.
Cbz-Phe-His-OH: A deprotected version of the peptide without the azide group.
Cbz-Phe-His-OMe: A methyl ester derivative used in peptide synthesis.
Uniqueness
Cbz-Phe-His-N3 is unique due to the presence of the azide group, which allows for versatile functionalization through click chemistry. This makes it particularly useful in bioconjugation and drug delivery applications .
Propiedades
Número CAS |
66253-25-6 |
|---|---|
Fórmula molecular |
C23H23N7O4 |
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S)-1-azido-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C23H23N7O4/c24-30-29-22(32)20(12-18-13-25-15-26-18)27-21(31)19(11-16-7-3-1-4-8-16)28-23(33)34-14-17-9-5-2-6-10-17/h1-10,13,15,19-20H,11-12,14H2,(H,25,26)(H,27,31)(H,28,33)/t19-,20-/m0/s1 |
Clave InChI |
ZKANQJHESLIHTC-PMACEKPBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N=[N+]=[N-])NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)N=[N+]=[N-])NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
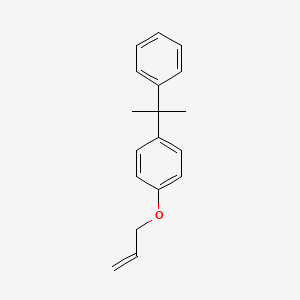

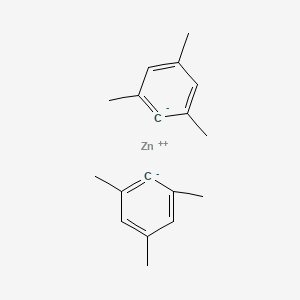
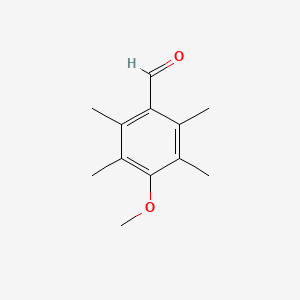

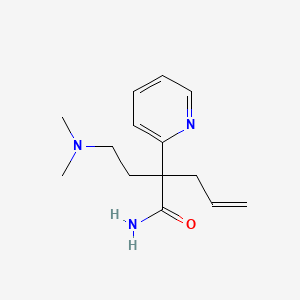
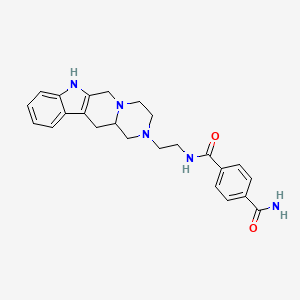
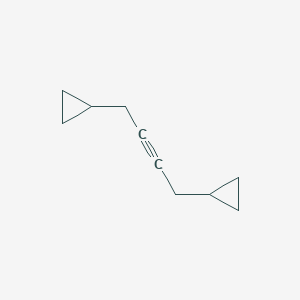

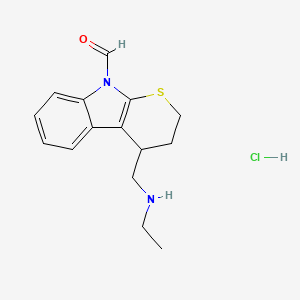
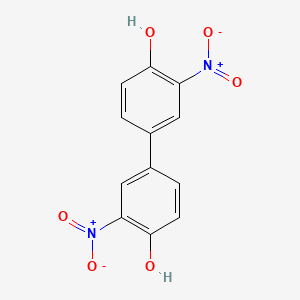
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
